molecular formula C14H26N2O2 B1376034 tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1363381-61-6

tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1376034
CAS No.: 1363381-61-6
M. Wt: 254.37 g/mol
InChI Key: XBDRCLQJGBXXHV-UHFFFAOYSA-N
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Safety and Hazards

The compound has a signal word of “Warning” and is associated with hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate with ammonia and titanium (IV) isopropylate in methanol and ethanol at room temperature for 6 hours. This is followed by the addition of sodium tetrahydroborate in ethanol, which is stirred for an additional 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium tetrahydroborate in ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison: tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-8-14(10-16)6-4-11(15)5-7-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRCLQJGBXXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-61-6
Record name tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (9.20 g, 36.31 mmol) in EtOH (290 mL) were added a solution of NH3 in MeOH (7 M, 290 mL, 2030 mmol) and Ti(Oi-Pr)4 (20.64 g, 72.62 mmol). After addition, the reaction mixture was stirred at rt for 6 h and NaBH4 (2.06 g, 54.47 mmol) was added portionwise. After addition, the resulting mixture was stirred at rt for 2 h, quenched with saturated ammonium hydroxide aqueous solution (150 mL), stirred at rt for 15 min and filtered. The filter cake was washed with DCM (150 mL) and the filtrate was concentrated in vacuo. The residue was dissolved in DCM (200 mL) and extracted with water (150 mL×2). The organic phase was washed with brine (100 mL), dried over anhydrous Na2SO4, concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/1) to give the product as yellow oil (7.34 g, 79.5%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
20.64 g
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step Two
Yield
79.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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tert-Butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 6
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